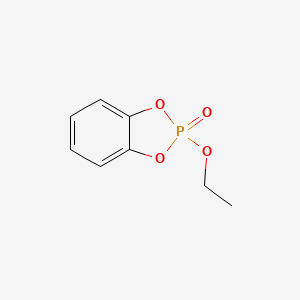
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide is a chemical compound with the molecular formula C4H9O4PThis compound is characterized by its unique structure, which includes a phosphorus atom bonded to an ethoxy group and an oxo group within a dioxaphospholane ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide can be synthesized through various methods. One common approach involves the reaction of 2-chloro-2-oxo-1,3,2-dioxaphospholane with ethanol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized dioxaphospholane compounds .
Aplicaciones Científicas De Investigación
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form polyphosphoesters. The process is initiated by catalysts such as stannous octoate, leading to the formation of polymers with defined molecular structures . The coordination-insertion mechanism is a key pathway in these reactions .
Comparación Con Compuestos Similares
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide can be compared with other similar compounds, such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound has a similar structure but different functional groups.
2-Ethoxy-4-methyl-2-oxo-1,3,2-dioxaphospholane: This compound has an additional methyl group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H9O4P |
|---|---|
Peso molecular |
200.13 g/mol |
Nombre IUPAC |
2-ethoxy-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C8H9O4P/c1-2-10-13(9)11-7-5-3-4-6-8(7)12-13/h3-6H,2H2,1H3 |
Clave InChI |
FBJABOYDMBHVMO-UHFFFAOYSA-N |
SMILES canónico |
CCOP1(=O)OC2=CC=CC=C2O1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
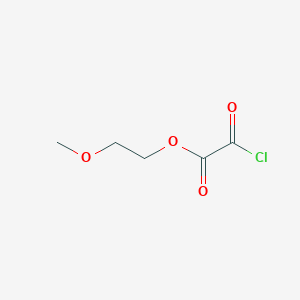
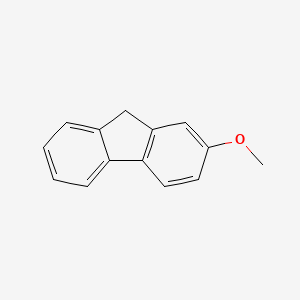
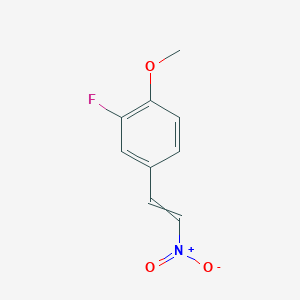
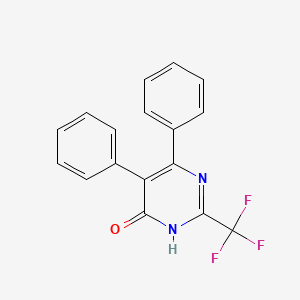
![6-Chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B8645259.png)
![5,6-Dichloro-3-[(2-hydroxyethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B8645276.png)
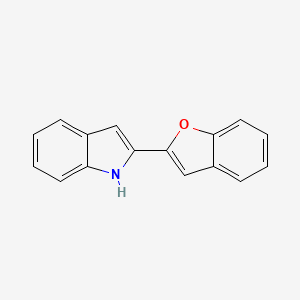
![5-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8645284.png)
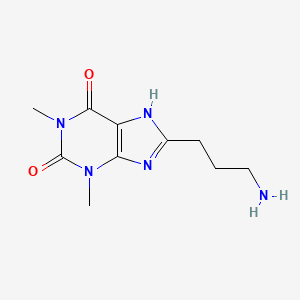


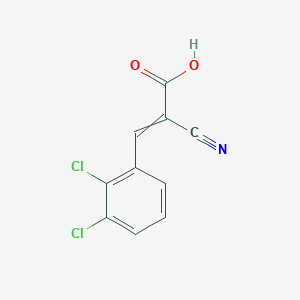
![4-{5-Methyl-4-[(4-methylbenzenesulfonyl)methyl]-1,3-oxazol-2-YL}-N-[(pyridin-2-YL)methyl]benzamide](/img/structure/B8645323.png)
![6-Bromo-5-phenyl-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B8645329.png)
